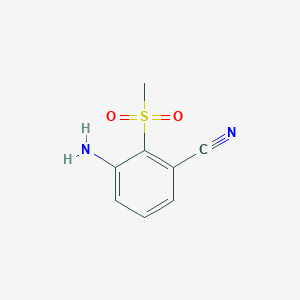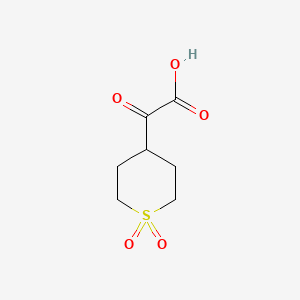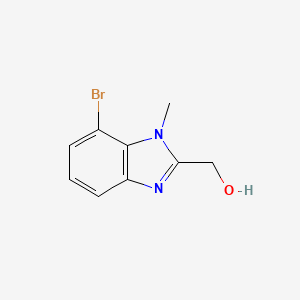
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O6. It is known for its unique chemical structure, which includes a hydroxyethyl group and a methyl group attached to a benzene ring with two carboxylate groups.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of 2-methyl phthalic anhydride with ethylene glycol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers and other materials due to its ester functionality.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in the production of flexible PVC.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester: Similar structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-O-(2-hydroxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-4-2-3-5-9(8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 |
Clé InChI |
LUBLWTRAWAFFOS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)

![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)



![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)

